molecular formula C37H34N4O2S B12044534 (4Z)-4-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12044534
M. Wt: 598.8 g/mol
InChI Key: IZTIQURTMOVTGS-VQNDASPWSA-N
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Description

The compound (4Z)-4-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the isobutoxyphenyl group: This step involves the substitution reaction where the pyrazole ring is functionalized with the isobutoxyphenyl group.

    Methylene bridge formation: The methylene group is introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Addition of the sulfanyl group: The sulfanyl group is added via a nucleophilic substitution reaction.

    Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct configuration and placement of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

    Condensation reagents: Aldehydes, ketones, acids.

Major Products Formed

    Sulfoxides and sulfones: From oxidation reactions.

    Alcohols and amines: From reduction reactions.

    Substituted aromatic compounds: From substitution reactions.

    Larger heterocyclic compounds: From condensation reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (4Z)-4-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

The compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-4-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-4-{[3-(4-Ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-4-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific functional groups and their arrangement The presence of the isobutoxyphenyl group, along with the sulfanyl and methylene bridges, provides distinct chemical properties and biological activities that differentiate it from similar compounds

Properties

Molecular Formula

C37H34N4O2S

Molecular Weight

598.8 g/mol

IUPAC Name

(4Z)-5-[(4-methylphenyl)sulfanylmethyl]-4-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one

InChI

InChI=1S/C37H34N4O2S/c1-26(2)24-43-32-18-16-28(17-19-32)36-29(23-40(39-36)30-10-6-4-7-11-30)22-34-35(25-44-33-20-14-27(3)15-21-33)38-41(37(34)42)31-12-8-5-9-13-31/h4-23,26H,24-25H2,1-3H3/b34-22-

InChI Key

IZTIQURTMOVTGS-VQNDASPWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SCC\2=NN(C(=O)/C2=C\C3=CN(N=C3C4=CC=C(C=C4)OCC(C)C)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN(C(=O)C2=CC3=CN(N=C3C4=CC=C(C=C4)OCC(C)C)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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